Jineol
Overview
Description
Mechanism of Action
Target of Action
Jineol, also known as quinoline-3,8-diol, is a cytotoxic alkaloid isolated from the centipede Scolopendra subspinipes . It has been found to exhibit significant antibacterial potential against selected foodborne pathogens, specifically Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621 . In addition, it has shown modest cytotoxic activity in vitro against the growth of human tumor cell lines .
Mode of Action
This compound interacts with its targets by functioning as an uncompetitive inhibitor . It exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities, increasing release of potassium (K+) ions, and 260 nm materials against both the tested pathogens, E. coli O157:H7 and S. aureus KCTC-1621 . Moreover, changes in the cell wall morphology of these cells treated with this compound further confirm its inhibitory potential .
Biochemical Pathways
This compound affects the melanogenesis pathway in melan-a cells . It significantly inhibits mushroom tyrosinase activity and markedly inhibits melanin production and intracellular tyrosinase activity in these cells . Furthermore, it abolishes the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, thereby blocking melanin production .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and melanin production. It exhibits significant antibacterial effects, as evidenced by the reduction in bacterial cell viabilities . In addition, it markedly inhibits melanin production in melan-a cells .
Biochemical Analysis
Biochemical Properties
Jineol has been found to interact with various enzymes and proteins, influencing biochemical reactions. For instance, it has demonstrated significant antibacterial effects, suggesting its role as an effective antimicrobial agent
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit melanogenesis in melan-a cells . It also exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. For instance, it has been found to stimulate MAP-kinase (ERK1/2 and p38) phosphorylation and the proteolytic degradation pathway, leading to the degradations of MITF and tyrosinase, and to suppress the productions of melanin .
Temporal Effects in Laboratory Settings
It has been found to exhibit significant, concentration-dependent antioxidant effects .
Dosage Effects in Animal Models
Its significant antibacterial and anti-melanogenic effects suggest potential therapeutic applications .
Metabolic Pathways
As a quinoline derivative, it is likely to be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jineol can be synthesized through various chemical reactions. One common method involves the reaction of 2-acetamido-3-methoxybenzaldehyde with benzyloxyethanal in the presence of sodium hydroxide and ethanol . The resulting product is then subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst to yield 3-hydroxy-8-methoxyquinoline, which is further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as the centipede Scolopendra subspinipes mutilans . The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Jineol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of this compound can yield hydroquinoline derivatives.
Substitution: This compound can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium dichromate in methylene chloride.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Jineol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural analog of jineol with similar antibacterial properties.
Hydroquinoline: A reduced form of quinoline with distinct chemical properties.
8-Hydroxyquinoline: Another derivative with notable antimicrobial activity.
Uniqueness of this compound
This compound stands out due to its dual antibacterial and antioxidant properties, making it a versatile compound for various applications . Its ability to inhibit tyrosinase activity and melanin production also highlights its potential in treating skin pigmentation disorders .
Properties
IUPAC Name |
quinoline-3,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFDIZIHMFYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170540 | |
Record name | Jineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178762-28-2 | |
Record name | 3,8-Quinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178762-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jineol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178762282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jineol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-3,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JINEOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4DD1DY9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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